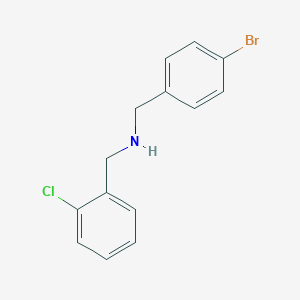![molecular formula C24H19N3O B283647 N-phenyl-N'-{2-[(5-phenyl-2,4-pentadiynyl)amino]phenyl}urea](/img/structure/B283647.png)
N-phenyl-N'-{2-[(5-phenyl-2,4-pentadiynyl)amino]phenyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-N'-{2-[(5-phenyl-2,4-pentadiynyl)amino]phenyl}urea, commonly known as PP2, is a synthetic inhibitor of non-receptor tyrosine kinases. It is widely used in scientific research to study the role of these kinases in various physiological and pathological processes.
作用機序
PP2 inhibits tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, thereby disrupting cellular signaling pathways.
Biochemical and Physiological Effects:
PP2 has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, PP2 inhibits cell proliferation and induces apoptosis. In neurons, PP2 modulates synaptic plasticity and regulates dendritic spine morphology. In immune cells, PP2 inhibits cytokine production and suppresses inflammation.
実験室実験の利点と制限
One advantage of using PP2 in lab experiments is its selectivity for non-receptor tyrosine kinases. This allows researchers to specifically study the role of these kinases without interfering with other signaling pathways. However, PP2 has limitations as it can also inhibit other kinases at high concentrations. Additionally, PP2 has poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research involving PP2. One area of interest is the development of more potent and selective inhibitors of non-receptor tyrosine kinases. Another direction is the identification of novel downstream targets of these kinases and the development of new therapeutic strategies. Additionally, PP2 can be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy and reduce toxicity.
合成法
PP2 can be synthesized by reacting 2,5-dibromo-3-nitropyridine with 5-phenyl-2,4-pentadiynylamine in the presence of palladium catalyst and triethylamine. The resulting intermediate is then reacted with N-phenylisocyanate to yield PP2.
科学的研究の応用
PP2 is a valuable tool in scientific research as it selectively inhibits non-receptor tyrosine kinases such as Src, Fyn, and Yes. These kinases are involved in various cellular processes such as cell proliferation, differentiation, and migration. PP2 has been used to study the role of these kinases in cancer, inflammation, and neuronal function.
特性
分子式 |
C24H19N3O |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
1-phenyl-3-[2-(5-phenylpenta-2,4-diynylamino)phenyl]urea |
InChI |
InChI=1S/C24H19N3O/c28-24(26-21-15-7-2-8-16-21)27-23-18-10-9-17-22(23)25-19-11-3-6-14-20-12-4-1-5-13-20/h1-2,4-5,7-10,12-13,15-18,25H,19H2,(H2,26,27,28) |
InChIキー |
SYFFCYPJCGCAKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC#CCNC2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C#CC#CCNC2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethoxybenzyl)-N-{3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283564.png)
![N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B283569.png)
![N-(4-ethylbenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283570.png)
![N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283571.png)
![N-{4-[(4-fluorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283572.png)
![N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B283574.png)
![N-(4-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283575.png)
![N-{4-[(4-ethoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283577.png)
![N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283578.png)


![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B283584.png)
![(5Z)-5-[(2-chlorophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283585.png)
![(5Z)-5-[(2-chloro-4-iodophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283587.png)